molecular formula C18H26O10 B12510398 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid

2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid

Cat. No.: B12510398
M. Wt: 402.4 g/mol
InChI Key: AXTCWDCBGCOWTP-UHFFFAOYSA-N
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Description

2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid is a complex organic compound with the molecular formula C22H34O12 It is a derivative of terephthalic acid, featuring multiple ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid typically involves the reaction of 2,5-dihydroxyterephthalic acid with 2-(2-methoxyethoxy)ethanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl groups of the terephthalic acid react with the alcohol groups of 2-(2-methoxyethoxy)ethanol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base.

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents.

Common Reagents and Conditions

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Esterification: Formation of various esters depending on the alcohol used.

    Hydrolysis: Production of terephthalic acid and 2-(2-methoxyethoxy)ethanol.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid involves its interaction with specific molecular targets. The ethoxy groups enhance its solubility and reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with other molecules, facilitating its use in drug delivery and material science.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalaldehyde: Similar structure but with aldehyde groups instead of carboxylic acids.

    2,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid: Similar structure but with a single carboxylic acid group.

Uniqueness

2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalic acid is unique due to its multiple ethoxy groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery systems and advanced materials.

Properties

Molecular Formula

C18H26O10

Molecular Weight

402.4 g/mol

IUPAC Name

2,5-bis[2-(2-methoxyethoxy)ethoxy]terephthalic acid

InChI

InChI=1S/C18H26O10/c1-23-3-5-25-7-9-27-15-11-14(18(21)22)16(12-13(15)17(19)20)28-10-8-26-6-4-24-2/h11-12H,3-10H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

AXTCWDCBGCOWTP-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=CC(=C(C=C1C(=O)O)OCCOCCOC)C(=O)O

Origin of Product

United States

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